molecular formula C26H25N3O2S B3676247 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylmethyl)benzamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B3676247
M. Wt: 443.6 g/mol
InChI Key: ZAINTGRWDVSSBE-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylmethyl)benzamide is a complex organic compound that features a benzothiazole ring system Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-18-2-11-23-24(16-18)32-26(28-23)21-7-9-22(10-8-21)27-25(30)20-5-3-19(4-6-20)17-29-12-14-31-15-13-29/h2-11,16H,12-15,17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAINTGRWDVSSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)CN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylmethyl)benzamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.

    Coupling Reaction: The benzothiazole derivative is then coupled with a phenyl group through a suitable coupling reaction, such as Suzuki or Heck coupling.

    Morpholine Introduction: The morpholine moiety is introduced via nucleophilic substitution or through a Mannich reaction, where morpholine reacts with formaldehyde and a secondary amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, converting them to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: Shares the benzothiazole core but lacks the phenyl and morpholine groups.

    N-[4-(6-methyl-2-benzothiazolyl)phenyl]-4-nitrobenzenesulfonamide: Similar structure but with a nitrobenzenesulfonamide group instead of the morpholine moiety.

Uniqueness

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylmethyl)benzamide is unique due to the combination of the benzothiazole ring, phenyl group, and morpholine moiety, which together confer specific chemical and biological properties not found in simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylmethyl)benzamide
Reactant of Route 2
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N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylmethyl)benzamide

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